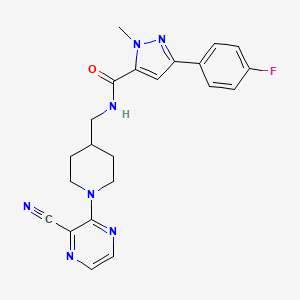

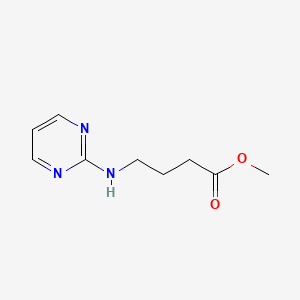

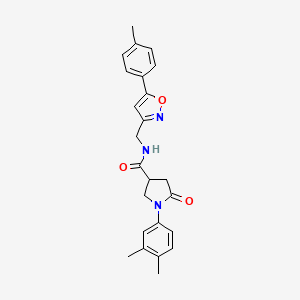

![molecular formula C15H15N5OS2 B2393364 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 352563-60-1](/img/structure/B2393364.png)

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C15H15N5OS2 and its molecular weight is 345.44. The purity is usually 95%.

BenchChem offers high-quality N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Glutaminase Inhibition

A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including similar thiadiazole compounds, focused on inhibiting kidney-type glutaminase (GLS) for therapeutic potential. The research identified analogs with similar potency to BPTES but improved drug-like properties, including solubility, demonstrating their potential in attenuating the growth of human lymphoma B cells both in vitro and in vivo (Shukla et al., 2012).

Antimicrobial Activity

Several studies synthesized thiadiazole derivatives to evaluate their antimicrobial efficacy. For instance, a new series of N-substituted acetamides demonstrated promising antimicrobial and hemolytic activities against selected microbial species, indicating their potential as antimicrobial agents with variable efficacy relative to reference standards (Rehman et al., 2016). Another study synthesized thiazolidin-4-one derivatives to determine their antimicrobial activity, revealing that some compounds exhibited significant inhibition zones against various bacterial and fungal strains (Baviskar et al., 2013).

Antioxidant and Anticancer Activity

Research into heterocyclic 1,3,4-oxadiazole and pyrazole derivatives assessed their toxicity, tumour inhibition, antioxidant, analgesic, and anti-inflammatory actions. Compounds showed varying degrees of efficacy in these areas, with some demonstrating significant antioxidant activity and potential for tumour inhibition (Faheem, 2018).

Insecticidal Activity

Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This study highlights the potential of these compounds in pest control strategies (Fadda et al., 2017).

Coordination Complexes and Self-Assembly

Research into pyrazole-acetamide derivatives synthesized coordination complexes with Co(II) and Cu(II), exploring the effect of hydrogen bonding on the self-assembly process. These complexes demonstrated significant antioxidant activity, showcasing the utility of thiadiazole derivatives in developing compounds with potential therapeutic applications (Chkirate et al., 2019).

Propiedades

IUPAC Name |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5OS2/c1-2-13-19-20-15(23-13)18-12(21)9-22-14-16-8-11(17-14)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3,(H,16,17)(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOVQGOARSWXEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)CSC2=NC=C(N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

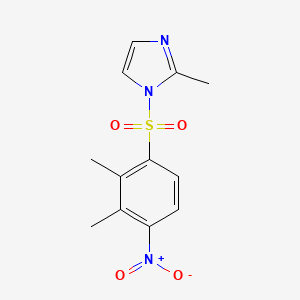

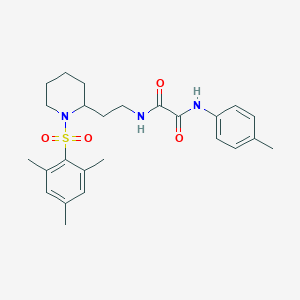

![2-methyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2393281.png)

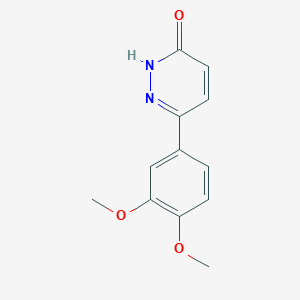

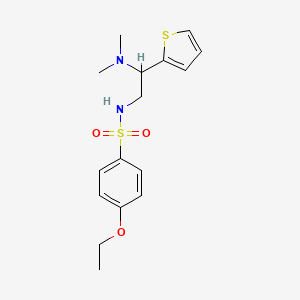

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2393297.png)

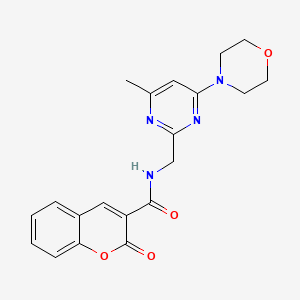

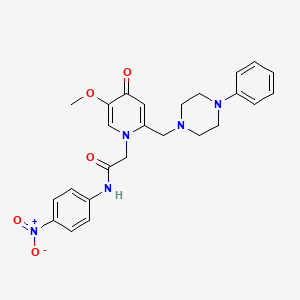

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2393298.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2393304.png)